molecular formula C8H8O2 B1221072 4-(2-Furyl)-3-buten-2-one CAS No. 623-15-4

4-(2-Furyl)-3-buten-2-one

Cat. No.: B1221072
CAS No.: 623-15-4
M. Wt: 136.15 g/mol
InChI Key: GBKGJMYPQZODMI-SNAWJCMRSA-N
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Description

4-(2-Furyl)-3-buten-2-one is an organic compound that belongs to the class of furan derivatives. It is characterized by a furan ring attached to a butenone moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furyl)-3-buten-2-one can be achieved through several methods. One common approach involves the reaction of furfural with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.

Another method involves the use of a palladium-catalyzed cross-coupling reaction. In this approach, a furan derivative is coupled with a suitable butenone precursor in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. This method offers high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.

    Substitution: The furan ring in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride for halogenation or concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

4-(2-Furyl)-3-buten-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The furan ring and butenone moiety can participate in various biochemical reactions, leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A furan derivative with an aldehyde group, used as a precursor in the synthesis of various chemicals.

    2-Furylmethanol: A furan derivative with a hydroxymethyl group, used in the production of fragrances and flavors.

    3-Furylacrylic acid: A furan derivative with an acrylic acid moiety, studied for its potential biological activities.

Uniqueness

4-(2-Furyl)-3-buten-2-one is unique due to its combination of a furan ring and a butenone moiety, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research applications.

Properties

IUPAC Name

(E)-4-(furan-2-yl)but-3-en-2-one
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InChI

InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+
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InChI Key

GBKGJMYPQZODMI-SNAWJCMRSA-N
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Canonical SMILES

CC(=O)C=CC1=CC=CO1
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Isomeric SMILES

CC(=O)/C=C/C1=CC=CO1
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Molecular Formula

C8H8O2
Record name FURFURAL ACETONE
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Molecular Weight

136.15 g/mol
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Physical Description

Reddish crystalline solid. (NTP, 1992), Reddish solid; [CAMEO] Yellow solid; [Alfa Aesar MSDS], Amber to brown crystals; Spicy warm cinnamon aroma
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Boiling Point

234 to 239 °F at 10 mmHg ; decomposes at 444 °F (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Slightly soluble (1-10 mg/ml) (NTP, 1992), Insoluble in water, Soluble (in ethanol)
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Density

1.0496 at 135 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.33 [mmHg]
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CAS No.

623-15-4, 108811-61-6
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Record name Monofurfurylideneacetone
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Record name Furfural acetone
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Record name 3-Buten-2-one, 4-(2-furanyl)-
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Record name 4-(2-furyl)but-3-en-2-one
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Record name 4-(2-Furyl)-3-buten-2-one, predominantly cis
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Melting Point

102 to 104 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-(2-Furyl)-3-buten-2-one synthesized?

A1: this compound is primarily synthesized via the aldol condensation of furfural and acetone. This reaction can be catalyzed by various catalysts, including:

  • Homogeneous catalysts: Ammonia has been successfully used as a homogeneous catalyst for this reaction. []
  • Heterogeneous catalysts: Several heterogeneous catalysts have demonstrated high activity and selectivity for FAc synthesis, including MgAl mixed oxides, [] tin-containing zeolites (Sn-MFI and Sn-Beta), [] cerous phosphate with different crystal structures, [] and copper-loaded mesoporous catalysts. []

Q2: What is the significance of water in the aldol condensation reaction for FAc synthesis?

A2: The presence of water in the aldol condensation reaction of furfural and acetone has a significant impact on both catalyst performance and product selectivity. Studies have shown that adding water to the feedstock can influence the following:

  • Product selectivity: The addition of water can shift the selectivity towards FAc over 1,5-di-2-furanyl-1,4-pentadien-3-one (F2Ac), even for catalysts that typically produce both products. []

Q3: What are the main applications of this compound?

A: While this compound has been identified as a flavoring agent, [] its primary application lies in its potential as a building block for renewable fuels and chemicals.

  • Liquid fuel intermediate: FAc can be further converted into liquid fuel intermediates through hydrodeoxygenation processes. These intermediates can then be upgraded to fuels in the diesel and jet fuel range. [, , ]
  • Synthesis of other chemicals: FAc can serve as a precursor for various other chemicals, such as 4,5-di(2-furyl)-2,7-octanedione through electrochemical methods. []

Q4: What are the challenges associated with the hydrodeoxygenation of this compound?

A4: The hydrodeoxygenation of FAc to produce liquid alkanes presents several challenges:

  • Selective deoxygenation: Achieving selective cleavage of C-O bonds while preserving the carbon chain is crucial for maximizing alkane yield. []
  • Catalyst development: Developing efficient and stable catalysts that operate under mild conditions is essential for the industrial viability of this process. []

Q5: What types of catalysts have shown promise for the hydrodeoxygenation of FAc?

A5: Research has highlighted several promising catalysts for FAc hydrodeoxygenation:

  • Bifunctional metal-loaded polymer-silica composites: These catalysts offer tunable properties by adjusting polymer content for acidity and metal content for redox properties, enabling control over product composition and potentially high yields of n-octane. []
  • Pd/Nb2O5/SiO2: This catalyst, with niobium oxide species well-dispersed in silica, demonstrates high activity and stability under mild conditions, achieving high alkane yields with minimal C-C bond cleavage. []
  • Supported platinum catalysts: Platinum catalysts supported on various materials like TiO2, Al-SBA-15, WO3-ZrO2, and Beta zeolite have shown improved furan and ketone group hydrogenation compared to SiO2, Al2O3, and hydrotalcite supports. The support choice impacts Pt accessibility, particle size, and catalyst acidity, influencing the selectivity towards linear alcohols and longer carbon chain compounds. []

Q6: How is this compound characterized?

A6: this compound is typically characterized using various spectroscopic techniques:

  • FT-IR Spectroscopy: This technique confirms the presence of functional groups within the molecule. []
  • 1H-NMR Spectroscopy: This method provides structural information about the hydrogen atoms in the molecule. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify and quantify FAc in complex mixtures. [, ]

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